2-Amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone
Overview
Description
2-Amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone involves multiple steps. One common approach is based on the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. This method involves the use of various reagents and catalysts to achieve the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as olefin metathesis using Grubbs catalyst have been explored, although they can be complex and expensive .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium . This inhibition disrupts the bacterial cell wall synthesis, leading to its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Azaspiro[3.3]heptanes: Valuable synthetic targets for drug discovery, often used in DNA-encoded libraries.
Uniqueness
2-Amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone stands out due to its unique combination of the spirocyclic structure with the thiophene and pyrrolidine moieties. This structural complexity contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c20-12-17(23)22-9-3-4-14(22)15-5-6-16(26-15)18(24)21-10-11-25-19(13-21)7-1-2-8-19/h5-6,14H,1-4,7-13,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOSXOOLDIZGKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CCO2)C(=O)C3=CC=C(S3)C4CCCN4C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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